molecular formula C13H21BrN2O B263708 N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine

N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine

Katalognummer B263708
Molekulargewicht: 301.22 g/mol
InChI-Schlüssel: TXSDWOYVYAKWFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "compound X" for the purpose of

Wirkmechanismus

The mechanism of action of compound X involves its selective binding to the NET. This binding inhibits the reuptake of norepinephrine, leading to an increase in norepinephrine levels in the synaptic cleft. This increase in norepinephrine levels can lead to various physiological effects, depending on the location of the NET in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are dependent on the location of the NET in the body. In the central nervous system, compound X has been shown to increase norepinephrine levels and improve cognitive function. In the cardiovascular system, compound X has been shown to increase heart rate and blood pressure. In the gastrointestinal system, compound X has been shown to increase motility.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using compound X in lab experiments is its selectivity for the NET. This allows for the study of the role of norepinephrine in various physiological processes without affecting other neurotransmitter systems. One limitation of using compound X in lab experiments is its potential for off-target effects. This can lead to unintended physiological effects and make it difficult to interpret the results of the experiment.

Zukünftige Richtungen

There are several future directions for research on compound X. One direction is the study of the role of norepinephrine in various neurological disorders, such as depression and attention deficit hyperactivity disorder (ADHD). Another direction is the development of more selective compounds that target the NET with greater specificity. Additionally, the use of compound X in combination with other compounds could lead to the development of new treatments for various disorders.

Synthesemethoden

Compound X can be synthesized using a multi-step process. The first step involves the reaction of 3-bromo-4-ethoxybenzaldehyde with propylamine to form an imine intermediate. The imine intermediate is then reduced with sodium borohydride to form the amine product. The amine product is then reacted with methylamine to form the final product, compound X.

Wissenschaftliche Forschungsanwendungen

Compound X has potential applications in various fields of scientific research. One of the main applications of compound X is in the study of neurotransmitter systems. Compound X has been shown to selectively bind to the norepinephrine transporter (NET) and inhibit the reuptake of norepinephrine. This makes it a useful tool for studying the role of norepinephrine in various physiological processes.

Eigenschaften

Molekularformel

C13H21BrN2O

Molekulargewicht

301.22 g/mol

IUPAC-Name

N//'-[(3-bromo-4-ethoxyphenyl)methyl]-N-methylpropane-1,3-diamine

InChI

InChI=1S/C13H21BrN2O/c1-3-17-13-6-5-11(9-12(13)14)10-16-8-4-7-15-2/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3

InChI-Schlüssel

TXSDWOYVYAKWFL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCCCNC)Br

Kanonische SMILES

CCOC1=C(C=C(C=C1)CNCCCNC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.